N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are found in many biologically active compounds, making this compound of significant interest in various fields of research, including chemistry, biology, and medicine. The presence of the pyrrolidine ring further enhances its pharmacological potential.
Mechanism of Action
Target of Action
The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide is a pyrrolidine derivative . Pyrrolidine derivatives have been found to interact with a variety of targets. They can act as antagonists of the vanilloid receptor 1 , modulators of the insulin-like growth factor 1 receptor , and inhibitors of a wide range of enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
For instance, they can inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways . The specific effects depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as an inhibitor of phosphodiesterase type 5, it could affect the cyclic guanosine monophosphate (cGMP) pathway, leading to an increase in cGMP levels in cells . If it modulates the insulin-like growth factor 1 receptor, it could impact insulin signaling and glucose metabolism .
Pharmacokinetics
Pyrrolidine derivatives are generally known to have good pharmacokinetic properties . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially leading to good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits phosphodiesterase type 5, it could lead to an increase in cGMP levels in cells, potentially resulting in vasodilation . If it modulates the insulin-like growth factor 1 receptor, it could impact insulin signaling and glucose metabolism, potentially affecting cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, the presence of competing molecules, and the physiological state of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific reaction conditions to achieve the desired product. Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with pyrrolidine rings, such as 2-(2-arylpyrrolidin-1-yl)pyrimidines . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide is unique due to its specific combination of the pyrimidine and pyrrolidine rings, which confer distinct pharmacological properties. Its ability to modulate multiple receptors and inhibit various enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-5-12(18)15-10-11-6-7-14-13(16-11)17-8-3-4-9-17/h6-7H,2-5,8-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMBYBCWITJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.